Tribromo(2-bromoethyl)benzene
Description
Tribromo(2-bromoethyl)benzene (C₈H₆Br₄) is a polybrominated aromatic compound featuring a benzene ring substituted with three bromine atoms and a 2-bromoethyl side chain. Its structure combines the electronic effects of bromine substituents on the aromatic ring with the reactivity of the brominated ethyl group, making it a versatile intermediate in organic synthesis. The compound’s synthesis typically involves bromination of (2-bromoethyl)benzene derivatives under controlled conditions, though specific protocols for its preparation are less documented compared to simpler analogs like (2-bromoethyl)benzene .
Key properties include high molecular weight (369.76 g/mol), increased density due to bromine atoms, and reduced solubility in polar solvents. Its stability under standard conditions and dual reactivity (aromatic and aliphatic bromine sites) enable applications in cross-coupling reactions, polymer chemistry, and flame-retardant formulations.
Properties
CAS No. |
73056-39-0 |
|---|---|
Molecular Formula |
C8H6Br4 |
Molecular Weight |
421.75 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H6Br4/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2H,3-4H2 |
InChI Key |
MEKQOTKEKRIAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCBr)Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Tribromo(2-bromoethyl)benzene, we compare it structurally and functionally with related brominated ethylbenzene derivatives:
Table 1: Physical and Reactivity Comparison
Key Research Findings
Reactivity in Cross-Coupling Reactions: this compound exhibits enhanced reactivity in Suzuki-Miyaura couplings compared to mono- or dibrominated analogs due to electron-withdrawing effects from bromine substituents, which polarize the aromatic ring . However, steric hindrance from multiple bromines may reduce yields in nucleophilic substitutions compared to (2-bromoethyl)benzene, which achieves 65–70% efficiency in phenethyl ester synthesis .
Flame-Retardant Potential: With a bromine content of ~69%, this compound outperforms 1,2,4-tribromobenzene (60% Br) in flame suppression but faces solubility challenges in polymer matrices. Research highlights its utility in epoxy resins, though toxicity concerns limit pharmaceutical adoption .
Synthetic Flexibility :
Unlike (2-bromoethyl)benzene—a staple in phenethylamine synthesis—this compound’s multiple bromine sites allow sequential functionalization. For example, aliphatic bromine can undergo SN2 displacement while aromatic bromines participate in Ullmann couplings, enabling complex architectures .
Challenges and Limitations
- Steric and Electronic Effects : The electron-withdrawing nature of bromines deactivates the aromatic ring, requiring harsher conditions for electrophilic substitutions compared to less-brominated analogs.
- Toxicity and Environmental Impact : High bromine content raises persistence and bioaccumulation concerns, restricting use in consumer products without regulatory approvals.
- Purification Complexity : Multi-brominated derivatives often require advanced chromatographic techniques, reducing scalability .
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